molecular formula C8H10O3 B14303627 5H-1,3-Benzodioxin-5-one, 4,6,7,8-tetrahydro- CAS No. 114908-48-4

5H-1,3-Benzodioxin-5-one, 4,6,7,8-tetrahydro-

Cat. No.: B14303627
CAS No.: 114908-48-4
M. Wt: 154.16 g/mol
InChI Key: MKLGDJMKBVJSSS-UHFFFAOYSA-N
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Description

5H-1,3-Benzodioxin-5-one, 4,6,7,8-tetrahydro- is a chemical compound belonging to the benzodioxin family. This compound is characterized by a dioxin ring fused with a benzene ring, forming a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3-Benzodioxin-5-one, 4,6,7,8-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol derivatives with formaldehyde in the presence of an acid catalyst to form the dioxin ring. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 5H-1,3-Benzodioxin-5-one, 4,6,7,8-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dioxin ring to a more saturated form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5H-1,3-Benzodioxin-5-one, 4,6,7,8-tetrahydro- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5H-1,3-Benzodioxin-5-one, 4,6,7,8-tetrahydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

    1,4-Benzodioxane: Another member of the benzodioxin family with a similar structure but different properties.

    1,3-Benzodioxole: A related compound with a different arrangement of the dioxin ring.

    2,3-Dihydro-1,4-benzodioxine: Shares structural similarities but differs in reactivity and applications.

Uniqueness: 5H-1,3-Benzodioxin-5-one, 4,6,7,8-tetrahydro- is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

114908-48-4

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4,6,7,8-tetrahydro-1,3-benzodioxin-5-one

InChI

InChI=1S/C8H10O3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H2

InChI Key

MKLGDJMKBVJSSS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(COCO2)C(=O)C1

Origin of Product

United States

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